S. aureus Inhibition: 2-Chloro vs. 4-Chloro Analog
In a direct head‑to‑head disk‑diffusion study at 20 mg/mL, the 2‑chlorobenzylidene‑4‑aminophenol Schiff base (Compound 9) produced a 36 mm inhibition zone against S. aureus, outperforming the 4‑chlorobenzylidene analog (Compound 8, 30 mm) by 20% and the unsubstituted benzylidene analog (Compound 12, 30 mm) by 20%, while exceeding the standard drug amoxycillin (14 mm) by 157% [1]. This demonstrates that the ortho‑chloro substitution confers a distinct Gram‑positive potency advantage not observed with the para‑chloro or unsubstituted derivatives.
| Evidence Dimension | In vitro antibacterial activity against Staphylococcus aureus |
|---|---|
| Target Compound Data | 36 mm inhibition zone (Compound 9, 4‑aminophenol + 2‑chlorobenzaldehyde) |
| Comparator Or Baseline | Compound 8 (4‑chlorobenzylidene‑4‑aminophenol): 30 mm; Compound 12 (benzylidene‑4‑aminophenol): 30 mm; Standard Amoxycillin: 14 mm |
| Quantified Difference | Target vs. 4‑Cl analog: +20% (6 mm); vs. unsubstituted: +20% (6 mm); vs. Amoxycillin: +157% (22 mm) |
| Conditions | Disk‑diffusion assay, 20 mg/mL compound concentration, in vitro, same study panel (Ashraf et al., 2011, Table 4) |
Why This Matters
For procurement decisions in antimicrobial SAR programmes, the ortho‑chloro derivative provides measurably superior Gram‑positive coverage compared to the readily available para‑chloro and unsubstituted analogs, potentially reducing the number of candidates required in a screening cascade.
- [1] Ashraf, M.A., Wajid, A., Mahmood, K., Maah, M.J., Yusoff, I. (2011). Spectral Investigation of the Activities of Amino Substituted Bases. Oriental Journal of Chemistry, 27(2), 363–372. (Compound 9 data in Table 4) View Source
